3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methoxy, and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Many compounds with a pyrazoloquinoline structure have been found to interact with various targets, including enzymes like acetylcholinesterase .
Mode of Action
These compounds often work by binding to their target and modulating its activity. For example, if the target is an enzyme, the compound may inhibit its function .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets acetylcholinesterase, it would affect the cholinergic nervous system .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, inhibition of an enzyme could lead to an accumulation of its substrate in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the quinoline moiety through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- 3-(4-bromophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- 3-(4-iodophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Uniqueness
The presence of the fluorine atom in 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline distinguishes it from its analogs with different halogen substitutions. Fluorine’s unique electronic properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-16-5-4-6-17(11-16)14-30-15-21-25(18-7-9-19(27)10-8-18)28-29-26(21)20-12-23(31-2)24(32-3)13-22(20)30/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTUWWIBPCHWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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